Apigenin-7-O-glucoside is a flavonoid glycoside derived from apigenin, a natural compound found in various plants. This compound is recognized for its potential health benefits, including antioxidant, anti-inflammatory, and antimicrobial properties. It is primarily sourced from plants in the Lamiaceae family, such as chamomile and parsley. The classification of apigenin-7-O-glucoside falls under the category of flavonoids, specifically flavones, which are known for their diverse biological activities.
Apigenin-7-O-glucoside is predominantly found in several medicinal herbs and vegetables. Notable sources include:
In terms of classification, apigenin-7-O-glucoside is categorized as a flavonoid glycoside, where the sugar moiety (glucose) is attached to the hydroxyl group at the 7th position of the apigenin backbone.
The synthesis of apigenin-7-O-glucoside can be achieved through various methods:
The purification process typically involves high-performance liquid chromatography (HPLC) to isolate apigenin-7-O-glucoside from crude extracts. The compound can be confirmed through mass spectrometry techniques such as Q-TOF/MS.
Apigenin-7-O-glucoside has a molecular formula of and a molecular weight of approximately 448.38 g/mol. The structure consists of an apigenin backbone with a glucose molecule attached at the 7-position.
Apigenin-7-O-glucoside undergoes various chemical reactions that can alter its properties:
The mechanism of action for apigenin-7-O-glucoside involves several pathways:
Apigenin-7-O-glucoside has diverse applications in scientific research and industry:
Research continues to explore the full range of biological activities associated with apigenin-7-O-glucoside, highlighting its significance in health and wellness applications.
A7G exhibits broad-spectrum anticandidal activity against 14 clinical isolates of Candida species, including C. albicans, C. krusei, C. glabrata, and C. tropicalis. Its minimum inhibitory concentrations (MICs) are significantly lower than those of ketoconazole (reference antifungal), attributable to rapid membrane disruption. Within 15 minutes of exposure at 1.5× MIC, A7G induces nucleotide leakage (260 nm absorbance) by compromising plasma membrane integrity, a mechanism achieved faster than with apigenin [1]. Additionally, A7G reduces intra- and extracellular reactive oxygen species (ROS) in C. albicans at sub-MIC levels, suggesting ROS modulation as a secondary antifungal pathway. Notably, it shows no binding affinity to C. albicans CYP51, confirming its mechanism is distinct from azole antifungals [1] [5].
A7G demonstrates potent cytotoxic effects across multiple cancer lineages through diverse molecular mechanisms:
Table 2: Comparative Anticancer Efficacy of Apigenin-7-O-Glucoside vs. Apigenin
Cancer Type | Cell Line | Key Mechanism | A7G Efficacy | Apigenin Efficacy |
---|---|---|---|---|
Colon Cancer | HCT116 | Apoptosis gene modulation | Effective at lower concentrations [1] | Requires higher concentrations |
Cervical Cancer | HeLa | PTEN/PI3K/AKT suppression | IC50 = 47.26 μM [2] | Higher IC50 reported |
Hepatocellular Carcinoma | Hep3B | ROS-mediated necroptosis | Significant at 100 μM [8] | Less effective in necroptosis |
Cervical Cancer (Hypoxia) | HeLa | p16-dependent phenotype reversal | Full inhibition at 60 μM [6] | Not demonstrated |
Epidemiological data implicate intestinal mycobiota (particularly Candida spp.) in colorectal carcinogenesis, with Candida detected in 7% of adenoma tissues. A7G’s dual antifungal and anticancer activities position it as a preventive agent against microbiota-driven oncogenesis [1] [9]. Crucially, A7G counteracts hypoxia-induced chemoresistance in cervical cancer—a key clinical challenge. Under hypoxia (1% O2), HeLa cells develop resistance to oxaliplatin and paclitaxel, alongside enhanced stemness (SOX2, ALDH1, Nanog overexpression), migration, and invasion. A7G (60 μM) reverses these phenotypes by upregulating tumor suppressor p16, which is confirmed by loss of efficacy in p16-silenced cells [6]. Molecular docking reveals A7G binds anion exchanger 1 (AE1), suggesting interactions with membrane transporters involved in pH regulation and drug efflux [6].
Candida colonization in the gastrointestinal tract correlates with increased adenoma incidence. A7G’s ability to disrupt fungal membranes and inhibit ROS-mediated biofilm formation may reduce chronic inflammation and DNA damage, potentially lowering colitis-associated cancer risk [1] [9]. This is pharmacologically synergistic with its direct antitumor effects, highlighting its multidimensional role in cancer epidemiology.
Table 3: Key Research Findings on Apigenin-7-O-Glucoside in Disease Pathogenesis
Disease Context | Experimental Model | Key Findings | Reference |
---|---|---|---|
Colorectal Cancer | HCT116 cells | 50% higher apoptosis induction vs. apigenin | [1] |
Cervical Cancer Hypoxia | HeLa cells (1% O2) | Reversed paclitaxel resistance via p16 nuclear translocation | [6] |
Hepatocellular Carcinoma | Hep3B cells | Induced ROS-dependent necroptosis (↑p-RIP3, p-MLKL) | [8] |
Candidiasis | 14 clinical Candida isolates | Membrane disruption within 15 min (1.5× MIC) | [1] |
Gut Microbiota-Cancer Axis | Clinical adenoma samples | Candida abundance: 7% in adenomas vs. 1% in healthy tissue | [1] |
Concluding Remarks
Apigenin-7-O-glucoside exemplifies the therapeutic potential of glycosylated flavonoids in modern drug discovery. Its multifaceted mechanisms—ranging from membrane disruption in fungi to p16-mediated chemosensitization in hypoxic tumors—underscore its pharmacological versatility. Future research should prioritize clinical translation, particularly in leveraging its dual antifungal/anticancer properties for microbiota-associated cancer prevention.
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 11030-71-0
CAS No.: 13205-44-2
CAS No.: